molecular formula C16H13NO3 B11855960 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- CAS No. 67139-35-9

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)-

Cat. No.: B11855960
CAS No.: 67139-35-9
M. Wt: 267.28 g/mol
InChI Key: GEIUSRKEYBCFMK-UHFFFAOYSA-N
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Description

Introduction

Historical Development and Pharmacological Significance of Flavonoid Derivatives

The 4H-1-benzopyran-4-one (chromone) scaffold has served as a foundational structure in medicinal chemistry since the mid-20th century, with early derivatives like khellin demonstrating vasodilatory effects. The introduction of amino and aryl groups at specific positions emerged as a strategy to enhance bioactivity, culminating in compounds such as 3-amino-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. Its design builds upon structure-activity relationship (SAR) studies of MAO inhibitors, where 3-carboxamide chromones exhibited nanomolar affinity for MAO-B.

Pharmacologically, this compound intersects multiple mechanisms:

  • Enzyme Inhibition : The 3-amino group facilitates hydrogen bonding with MAP kinase’s ATP-binding pocket, while the 4-methoxyphenyl moiety induces steric hindrance, collectively suppressing kinase activity.
  • Antioxidant Capacity : Methoxy and amino substituents donate electrons to stabilize free radicals, a property leveraged in synthetic chromone antioxidants.
  • Receptor Modulation : Structural analogs interact with G protein-coupled receptors (GPCRs) and nuclear receptors, implicating potential applications in metabolic regulation.

Table 1 : Key Pharmacological Targets of 3-Substituted Chromones

Target IC₅₀ (nM) Selectivity (MAO-B/MAO-A) Reference
MAO-B 63 >1000
MAP Kinase (MEK) 5200 N/A
Free Radical Scavenging EC₅₀: 8.2 μM N/A

Positional Isomerism and Electronic Effects in 4H-1-Benzopyran-4-one Scaffolds

Positional isomerism critically governs the compound’s electronic profile and bioactivity. Comparative analysis reveals:

Electron Distribution
  • 3-Amino Group : Acts as an electron-donating substituent, increasing electron density at C-2 and C-4 via resonance. This enhances nucleophilic attack susceptibility at C-2, facilitating covalent interactions with cysteine residues in enzymes.
  • 2-(4-Methoxyphenyl) : The para-methoxy group exerts a +M effect, delocalizing electrons into the chromone ring. This stabilizes the transition state during MAO-B inhibition, as shown in docking studies.

Electronic Effects on Bioactivity

  • MAO-B Inhibition : 3-Substituted isomers exhibit 100-fold higher MAO-B affinity versus 2-substituted analogs due to optimal alignment with the enzyme’s hydrophobic cavity.
  • Antioxidant Potency : Substituents at C-3 improve radical stabilization by 40% compared to C-2 derivatives, as quantified in DPPH assays.

Synthetic Accessibility
The compound’s synthesis typically involves:

  • Friedel-Crafts Acylation : To introduce the 4-methoxyphenyl group at C-2.
  • Nucleophilic Amination : Ammonolysis of a 3-nitro precursor under hydrogenation conditions.

Table 2 : Synthetic Routes to 3-Amino-2-Arylchromones

Step Reaction Yield (%) Key Intermediate
1 Friedel-Crafts Acylation 78 2-(4-Methoxyphenyl)chromone
2 Nitration 65 3-Nitro-2-(4-methoxyphenyl)chromone
3 Catalytic Hydrogenation 82 3-Amino-2-(4-methoxyphenyl)chromone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67139-35-9

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-amino-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-11-8-6-10(7-9-11)16-14(17)15(18)12-4-2-3-5-13(12)20-16/h2-9H,17H2,1H3

InChI Key

GEIUSRKEYBCFMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N

Origin of Product

United States

Preparation Methods

Nitro-Group Reduction Pathway

The most direct method involves the reduction of the nitro precursor 2-(4-methoxyphenyl)-3-nitro-4H-1-benzopyran-4-one (CAS: 143468-22-8).

Procedure :

  • Synthesis of Nitro Precursor :

    • Condensation of 2-hydroxy-4-methoxyacetophenone with 4-methoxybenzaldehyde under acidic conditions (glacial acetic acid, H₂SO₄) yields the chalcone intermediate.

    • Cyclization using methanesulfonyl chloride (MeSO₂Cl) and BF₃·Et₂O forms the nitro-substituted benzopyranone.

  • Reduction to Amino Group :

    • Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C, 6 h) reduces the nitro group to amine.

    • Alternative: Hydrazine hydrate (NH₂NH₂·H₂O) with FeCl₃·6H₂O in methanol at 70°C.

Yield : 85–92% (hydrogenation), 78–82% (hydrazine).

Friedländer Annulation Approach

This method constructs the benzopyranone core via condensation.

Procedure :

  • Starting Material : 2-Hydroxy-4-methoxyacetophenone.

  • Protection : Silylation with t-butyldimethylsilyl chloride (TBSCl) in CH₂Cl₂.

  • Alkylation : Reaction with 4-methoxybenzyl bromide using t-BuOK in DMF at 0°C.

  • Cyclization : Treatment with BF₃·Et₂O and MeSO₂Cl generates the benzopyranone skeleton.

  • Amination : Nitration (HNO₃/H₂SO₄) at position 3, followed by reduction (SnCl₂/HCl).

Yield : 70–75% overall.

Halogenation-Amination Strategy

Introducing the amino group via nucleophilic substitution.

Procedure :

  • Halogenation : Bromination of 2-(4-methoxyphenyl)-4H-1-benzopyran-4-one using NBS (N-bromosuccinimide) in CCl₄.

  • Amination : Reaction with aqueous ammonia (NH₃/H₂O) at 100°C under pressure.

Yield : 65–70%.

Comparative Analysis of Methods

MethodKey StepsConditionsYield (%)Advantages
Nitro ReductionCyclization, ReductionH₂/Pd-C or NH₂NH₂/FeCl₃78–92High yield, minimal by-products
Friedländer AnnulationSilylation, Alkylation, CyclizationBF₃·Et₂O, MeSO₂Cl70–75Modular substituent introduction
Halogenation-AminationBromination, NH₃ substitutionNBS, NH₃/H₂O65–70Avoids nitro intermediates

Critical Reaction Parameters

Solvent Systems

  • Cyclization : Glacial acetic acid, DMF, or CH₂Cl₂.

  • Reduction : Methanol (for hydrazine) or ethanol (for H₂/Pd-C).

Catalysts

  • BF₃·Et₂O : Essential for cyclization.

  • FeCl₃·6H₂O : Accelerates nitro-group reduction.

Temperature Control

  • Cyclization: 50–60°C.

  • Hydrogenation: 50°C.

Challenges and Optimization

  • Selectivity : Competing reactions during Friedländer annulation require precise stoichiometry.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical for isolating the amino product .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and physicochemical properties of the target compound with structurally related benzopyranones:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-amino-2-(4-methoxyphenyl)- (187585-11-1) 3-NH₂, 2-(4-OCH₃-Ph) C₁₆H₁₄N₂O₃ 282.29 Amino group enhances polarity
5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)- (520-12-7) 5-OH, 7-OH, 6-OCH₃, 2-(4-OCH₃-Ph) C₁₇H₁₄O₆ 314.29 Multiple hydroxyls increase solubility
5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (14004-55-8) 5-OH, 7-OH, 6-CH₃, 2-(4-OCH₃-Ph) C₁₇H₁₄O₅ 298.29 Methyl group boosts lipophilicity
3-hydroxy-6,8-diiodo-2-(4-methoxyphenyl)- (831224-52-3) 3-OH, 6-I, 8-I, 2-(4-OCH₃-Ph) C₁₆H₁₀I₂O₄ 520.06 Iodine atoms enhance molecular weight
5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)- (19103-54-9) 5-OH, 6-OCH₃, 7-OCH₃, 2-(4-OCH₃-Ph) C₁₈H₁₆O₆ 328.32 Dimethoxy groups improve stability

Key Observations :

  • Amino vs. Hydroxyl Groups: The amino group in the target compound (282.29 g/mol) introduces basicity and polarity compared to hydroxylated analogs like 520-12-7 (314.29 g/mol) .
  • Methyl vs. Methoxy Substitutions : The 6-methyl group in 14004-55-8 reduces polarity (298.29 g/mol) versus the 6-methoxy analog (314.29 g/mol), impacting membrane permeability .

Biological Activity

The compound 4H-1-Benzopyran-4-one, 3-amino-2-(4-methoxyphenyl)- , also known as 2-(3-amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one , is a member of the chromenone class of compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H15NO3
  • Molecular Weight : 281.30 g/mol
  • Structure : The compound features a chromenone core structure with an amino group and a methoxy group, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • The amino group can form hydrogen bonds with biological targets.
  • The chromenone core interacts with enzyme active sites, leading to enzyme inhibition or modulation of signaling pathways.

Antifertility Activity

Research has demonstrated that derivatives of benzopyran compounds exhibit significant antifertility effects. In studies involving mature female albino rats:

  • The compound showed uterotrophic activity, indicating its potential effects on reproductive health.
  • A specific derivative exhibited up to 87% uterotrophic activity , showcasing its influence on dry uterine weight gain .

Antimicrobial Properties

Benzopyran derivatives have been reported to possess broad-spectrum antimicrobial activities:

  • Compounds similar to 4H-1-Benzopyran-4-one were effective against various strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). This suggests potential applications in treating bacterial infections .

Antioxidant Activity

The antioxidant properties of benzopyran derivatives contribute to their therapeutic potential:

  • Studies indicate that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is vital in preventing diseases associated with oxidative damage.

Study 1: Uterotrophic Activity Evaluation

In a study evaluating the uterotrophic activity of several benzopyran derivatives, the compound demonstrated significant effects:

CompoundUterotrophic Activity (%)
4H-1-Benzopyran-4-one87%
Other DerivativesRanged from 14% to 31%

This indicates that structural modifications can enhance or diminish biological activity .

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties:

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Benzopyran Derivative AEffectiveEffective
Benzopyran Derivative BIneffectiveEffective

These findings highlight the variable efficacy of different derivatives against microbial strains .

Q & A

Q. What advanced spectroscopic methods are suitable for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • NOESY/ROESY NMR : Determine spatial proximity of amino and methoxyphenyl groups .
  • X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in DMSO/water) for absolute configuration .
  • HR-MS/MS : Fragment ions to confirm substitution patterns (e.g., cleavage at benzopyranone ring) .

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